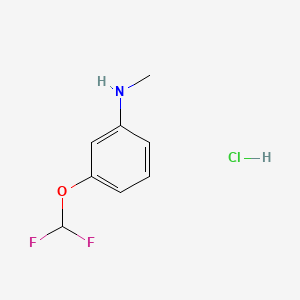
3-(difluoromethoxy)-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-N-methylaniline hydrochloride is a chemical compound that features a difluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-N-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group to an aniline derivative. One common method is the reaction of aniline with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-N-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride
- 3-(Difluoromethoxy)piperidine hydrochloride
- Trifluoromethoxylated compounds
Uniqueness
3-(Difluoromethoxy)-N-methylaniline hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable building block in various chemical and pharmaceutical applications .
Biological Activity
3-(Difluoromethoxy)-N-methylaniline hydrochloride (CAS No. 2763776-62-9) is an aromatic organic compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features. This compound is characterized by the presence of a difluoromethoxy group attached to a methylaniline structure, which is believed to enhance its biological activity and physicochemical properties. This article explores the biological activity of this compound, including its potential pharmacological effects, mechanisms of action, and comparisons with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClF2NO |
| Molecular Weight | 209.6 g/mol |
| CAS No. | 2763776-62-9 |
| Purity | 95% |
Biological Activity Studies
While extensive research specifically on this compound is still emerging, several studies on related compounds provide insights into its potential biological activities:
- Antimicrobial Activity : Compounds containing aniline derivatives often demonstrate significant antimicrobial properties. The difluoromethoxy group may enhance this activity through improved interaction with microbial enzymes or receptors.
- Anticancer Potential : The structural features of similar compounds have been associated with inhibition of cancer cell proliferation. For instance, some derivatives have shown promising results as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape . Although direct studies on this specific compound are lacking, its structural characteristics suggest potential efficacy against cancer.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Difluoromethoxy)-4-methylaniline hydrochloride | Difluoromethoxy group, methylaniline | Different position of substituents affects activity |
| 4-(Difluoromethoxy)-2-methylaniline hydrochloride | Difluoromethoxy group, methylaniline | Variations in substitution lead to different properties |
| 2-(Difluoromethyl)-N-methyl-aniline hydrochloride | Difluoromethyl instead of difluoromethoxy | Potentially different biological activities |
The presence of the difluoromethoxy group in this compound imparts distinct chemical and biological properties compared to its analogs, influencing lipophilicity, metabolic stability, and binding interactions.
Properties
Molecular Formula |
C8H10ClF2NO |
|---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
3-(difluoromethoxy)-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-11-6-3-2-4-7(5-6)12-8(9)10;/h2-5,8,11H,1H3;1H |
InChI Key |
RMBVQJPTCFNGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















